molecular formula C13H10ClNO B15234507 1-(5-Chloropyridin-2-YL)-2-phenylethan-1-one

1-(5-Chloropyridin-2-YL)-2-phenylethan-1-one

Cat. No.: B15234507
M. Wt: 231.68 g/mol
InChI Key: FKDLKBMSTNQWPA-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-YL)-2-phenylethan-1-one is an organic compound that features a chlorinated pyridine ring attached to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-YL)-2-phenylethan-1-one typically involves the reaction of 5-chloropyridine-2-carbaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyridin-2-YL)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Chloropyridin-2-YL)-2-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-YL)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-(5-Chloropyridin-2-YL)-1-phenylethanone: Similar structure but with different substitution patterns.

    1-(5-Chloropyridin-2-YL)-2-phenylethanol: The alcohol analog of the compound.

    5-Chloropyridine-2-carbaldehyde: A precursor in the synthesis of 1-(5-Chloropyridin-2-YL)-2-phenylethan-1-one.

Uniqueness: this compound is unique due to its specific combination of a chlorinated pyridine ring and a phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-2-phenylethanone

InChI

InChI=1S/C13H10ClNO/c14-11-6-7-12(15-9-11)13(16)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

FKDLKBMSTNQWPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

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